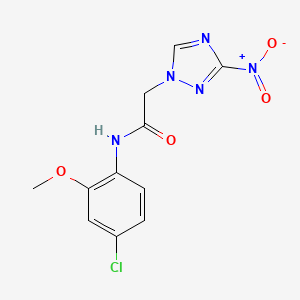![molecular formula C15H19BrN2S B5689884 2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)
2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the imidazole family and has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of 2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole is not fully understood. However, studies have suggested that the compound may interact with specific proteins or enzymes within cells, leading to the inhibition of cell growth or the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the production of reactive oxygen species, leading to oxidative stress within cells. Additionally, this compound has been shown to disrupt the function of specific enzymes involved in cell metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole in lab experiments is its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, limiting its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole. One area of research could focus on the development of new therapeutic agents based on this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research could be conducted to explore the potential toxicity of this compound and ways to mitigate any harmful effects.
Méthodes De Synthèse
The synthesis of 2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole involves the reaction of 2-bromo-4,5,6,7-tetramethylbenzene with thioacetamide in the presence of a base such as potassium hydroxide. The reaction proceeds through a series of intermediate steps, leading to the formation of the desired product.
Applications De Recherche Scientifique
2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole has been studied extensively for its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-[(4-bromo-2,3,5,6-tetramethylphenyl)methylsulfanyl]-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2S/c1-9-11(3)14(16)12(4)10(2)13(9)8-19-15-17-6-7-18(15)5/h6-7H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEOOFDFPFSIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CSC2=NC=CN2C)C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)

![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)



![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)



![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)

